Preserved CRBN Binding Affinity: Pomalidomide vs. Pomalidomide-propargyl
The attachment of the propargyl linker to the 4-amino position of pomalidomide is a well-established strategy that preserves high binding affinity to the cereblon E3 ligase. While a direct head-to-head comparison of the unmodified pomalidomide-propargyl building block is not the focus of published studies, the parent compound pomalidomide serves as a quantitative baseline. Pomalidomide binds to the CRBN-DDB1 complex with an IC50 of 0.3 µM in a cellular target engagement assay, and this critical interaction is maintained in propargyl-functionalized derivatives when conjugated into full PROTACs [1]. This class-level inference confirms the functionalization strategy does not ablate the essential E3 ligase recruitment function, providing confidence in its use as a reliable CRBN recruiter [2].
| Evidence Dimension | CRBN Target Engagement IC50 |
|---|---|
| Target Compound Data | Not directly reported for the unconjugated building block; inferred from parent and derived PROTACs. |
| Comparator Or Baseline | Pomalidomide: 0.3 µM |
| Quantified Difference | Maintained (inferred) |
| Conditions | Cellular target engagement assay using Promega's protocol. Triplicates performed [1]. |
Why This Matters
This confirms the propargyl modification at the established C4 position is a validated, affinity-neutral functionalization strategy, ensuring that the resulting building block will effectively recruit the CRBN E3 ligase.
- [1] Ng YLD, et al. Table 2. Compound | Kd (µM) | IC50,TE (µM). PMC7450057. View Source
- [2] Steinebach C, et al. A MedChem toolbox for cereblon-directed PROTACs. Med. Chem. Commun., 2019, 10, 1037-1041. DOI: 10.1039/C9MD00185A View Source
